1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor. The difluorophenyl group is introduced via a substitution reaction, and the piperidine ring is formed through a hydrogenation process. The final step involves the coupling of the oxazole and piperidine rings under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the use of high-purity reagents and solvents, as well as stringent quality control measures, are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The difluorophenyl group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Industry: It is used in the development of advanced materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl derivatives: These compounds share the difluorophenyl group and may exhibit similar chemical and biological properties.
Oxazole derivatives: Compounds containing the oxazole ring are often studied for their potential biological activity and synthetic utility.
Piperidine derivatives: These compounds are widely used in medicinal chemistry and materials science due to their versatile chemical properties.
Uniqueness
1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the oxazole and piperidine rings contribute to its versatility as a synthetic intermediate and its potential biological activity.
Properties
Molecular Formula |
C17H18F2N2O3 |
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Molecular Weight |
336.33 g/mol |
IUPAC Name |
1-[[2-(2,6-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H18F2N2O3/c1-10-14(9-21-7-5-11(6-8-21)17(22)23)20-16(24-10)15-12(18)3-2-4-13(15)19/h2-4,11H,5-9H2,1H3,(H,22,23) |
InChI Key |
QUODXFUQWVSGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC=C2F)F)CN3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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